![molecular formula C20H36BrOP B14590336 Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide CAS No. 61079-80-9](/img/structure/B14590336.png)
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide is an organophosphorus compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups and a counter anion, in this case, bromide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide typically involves the reaction of tributylphosphine with 4-methoxybenzyl bromide. The reaction proceeds via nucleophilic substitution, where the phosphorus atom in tributylphosphine attacks the carbon atom in 4-methoxybenzyl bromide, leading to the formation of the phosphonium salt.
Industrial Production Methods
Industrial production of phosphonium salts often involves similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve controlling the temperature, solvent choice, and reaction time to achieve the desired outcome.
化学反応の分析
Types of Reactions
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to regenerate the phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can replace the bromide ion.
Major Products Formed
Oxidation: Tributylphosphine oxide.
Reduction: Tributylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as an additive in lubricants.
作用機序
The mechanism of action of phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide involves its ability to act as a nucleophile or electrophile in various reactions. The positively charged phosphorus atom can interact with negatively charged species, facilitating various chemical transformations. In biological systems, it can interact with cellular membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
Triphenylphosphine: Another phosphonium salt with three phenyl groups attached to the phosphorus atom.
Tetrabutylphosphonium bromide: Similar structure but with four butyl groups attached to the phosphorus atom.
Tributylphosphine oxide: The oxidized form of tributylphosphine.
Uniqueness
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties to the compound. This can influence its reactivity and interactions in various chemical and biological systems, making it distinct from other phosphonium salts.
特性
CAS番号 |
61079-80-9 |
|---|---|
分子式 |
C20H36BrOP |
分子量 |
403.4 g/mol |
IUPAC名 |
tributyl-[(4-methoxyphenyl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C20H36OP.BrH/c1-5-8-15-22(16-9-6-2,17-10-7-3)18-19-11-13-20(21-4)14-12-19;/h11-14H,5-10,15-18H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
CCAZSIUVMRPUMC-UHFFFAOYSA-M |
正規SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)
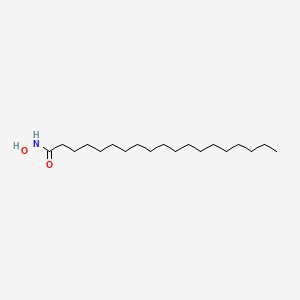
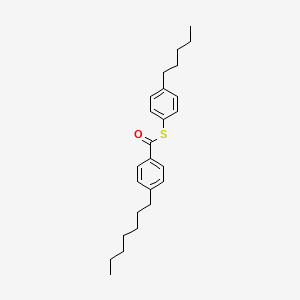


![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)
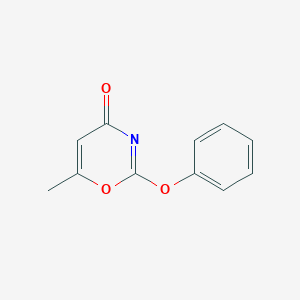
![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)
![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)
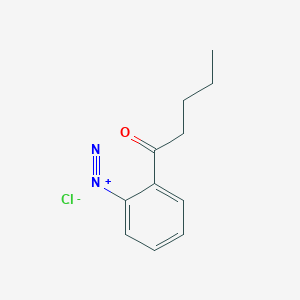
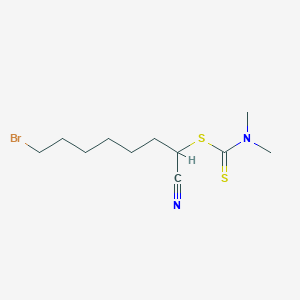
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
